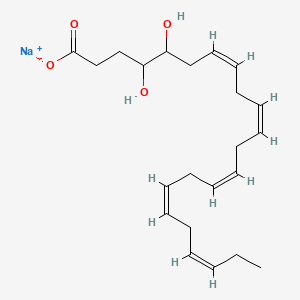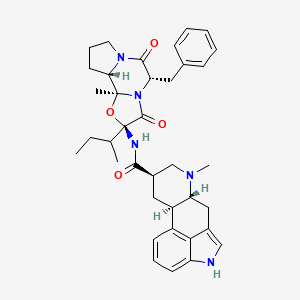
2'-(s-Butyl) 2'-Deisopropyl Dihydro Ergocristinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is a complex organic compound with the molecular formula C37H45N5O4 and a molecular weight of 623.78. It is a derivative of ergocristine, an ergot alkaloid, and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves multiple steps, starting from ergocristine. The key steps include:
Deisopropylation: Removal of isopropyl groups from ergocristine.
Butylation: Introduction of a butyl group at the 2’ position.
Hydrogenation: Reduction of the double bonds to form the dihydro derivative.
These reactions typically require specific catalysts and conditions, such as palladium on carbon for hydrogenation and strong acids or bases for the removal and introduction of functional groups.
Industrial Production Methods
Industrial production of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated compounds using hydrogen gas and catalysts.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine.
Scientific Research Applications
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ergocristine: The parent compound from which 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is derived.
Ergocryptine: Another ergot alkaloid with similar structural features.
Ergometrine: Known for its use in obstetrics.
Uniqueness
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is unique due to its specific modifications, such as the butyl and deisopropyl groups, which confer distinct chemical and biological properties compared to its parent and related compounds.
Properties
Molecular Formula |
C37H45N5O4 |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-4-butan-2-yl-2-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C37H45N5O4/c1-5-22(2)37(39-33(43)25-18-27-26-13-9-14-28-32(26)24(20-38-28)19-29(27)40(4)21-25)35(45)42-30(17-23-11-7-6-8-12-23)34(44)41-16-10-15-31(41)36(42,3)46-37/h6-9,11-14,20,22,25,27,29-31,38H,5,10,15-19,21H2,1-4H3,(H,39,43)/t22?,25-,27-,29-,30+,31+,36+,37+/m1/s1 |
InChI Key |
DMNNUJRIOIGEJO-PFWFCVINSA-N |
Isomeric SMILES |
CCC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)C)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
Canonical SMILES |
CCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
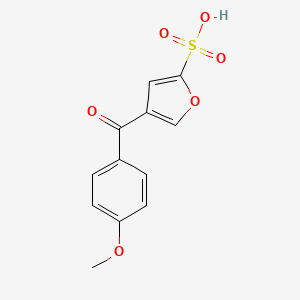

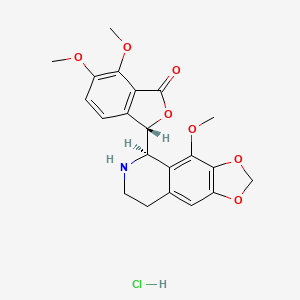
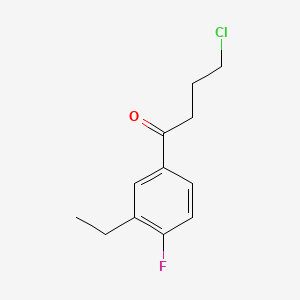

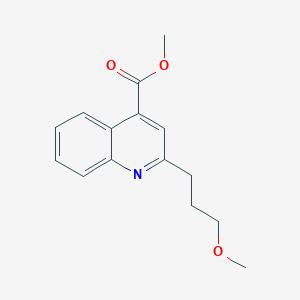

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
